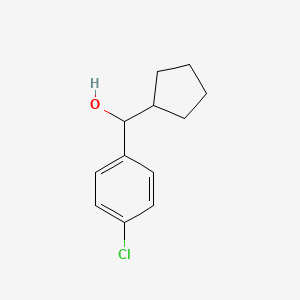

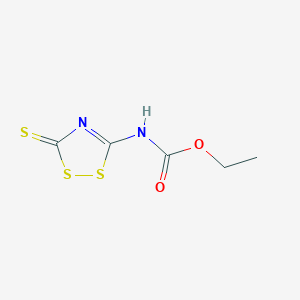

![molecular formula C12H13NO4S2 B3010530 1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone CAS No. 2034456-84-1](/img/structure/B3010530.png)

1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone is a chemical entity that appears to be a derivative of bicyclic structures with potential pharmacological properties. The core structure of this compound suggests a bicyclic skeleton that is functionalized with additional groups, which may influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione, a compound with a similar bicyclic thiophene system, was achieved through an unusual rearrangement reaction using BBr3, yielding a 28% product . Additionally, the synthesis of 2-azabicyclo[3.2.0]heptanes via intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides has been described, which provides advanced building blocks for drug discovery . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of a 2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane moiety. This bicyclic structure is known to be a versatile intermediate in the synthesis of various nucleoside analogues, as demonstrated by the use of 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one in the synthesis of carbocyclic nucleosides . The presence of the thiophene and ketone functionalities in the compound suggests potential sites for further chemical modifications and interactions with biological molecules.

Chemical Reactions Analysis

The bicyclic azabicyclo[2.2.1]heptane core of the compound is a structure that can undergo various chemical reactions. For example, the use of Lawesson's reagent to convert similar structures to their monothiono and dithiono derivatives has been reported . This indicates that the sulfur-containing moieties in the compound could be chemically modified to alter its properties. The compound's reactivity could also be influenced by the presence of the ketone group, which is a common functional group involved in nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from related compounds that it may possess unique characteristics. Compounds with similar bicyclic structures have been used in drug discovery due to their conformational rigidity and potential to mimic natural substrates . The physical properties such as solubility, melting point, and stability would be influenced by the bicyclic core and the substituents attached to it. Chemical properties like reactivity and selectivity towards biological targets could be explored through experimental studies, considering the potential of similar structures to interact with biological systems, such as the GABAA receptor .

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

The compound's structural motif, related to 2-azabicyclo[3.2.0]heptanes, has been utilized in the synthesis of advanced building blocks for drug discovery. Specifically, the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, demonstrates the potential of such bicyclic structures in medicinal chemistry. These building blocks are valuable for their unique structural features, offering new avenues for the development of therapeutic agents (Druzhenko et al., 2018).

Synthesis of Convulsants with Unique Ring Systems

An unusual rearrangement reaction has led to the synthesis of compounds with unique ring systems, such as dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione. This synthesis showcases the complex chemistry that bicyclic structures like 1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone can undergo, leading to pharmacologically relevant molecules with potential as GABAA receptor antagonists (Kawamura & Casida, 1990).

Backbone-Constrained γ-Amino Acid Analogues

The framework of such bicyclic compounds has been explored for the synthesis of backbone-constrained analogues of γ-amino butyric acid (GABA), demonstrating their versatility in mimicking biologically active molecules. This approach has been applied to create analogues of FDA-approved drugs like baclofen and pregabalin, highlighting the compound's significance in developing new therapeutic agents (Garsi et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been used as precursors to prepare potent neuraminidase inhibitors , suggesting that this compound may also target neuraminidase, an enzyme critical for the life cycle of influenza viruses.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. If it indeed targets neuraminidase like its analogs, it would likely bind to the active site of the enzyme, inhibiting its function and preventing the release of new virus particles from infected cells .

Biochemical Pathways

If it acts as a neuraminidase inhibitor, it would affect the life cycle of influenza viruses, specifically the release and spread of the virus within the host organism .

properties

IUPAC Name |

1-[5-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S2/c1-7(14)10-2-3-11(18-10)12(15)13-5-9-4-8(13)6-19(9,16)17/h2-3,8-9H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMZLIQAZZVKDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)

![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)

![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)

![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)